N'-[(4-Hydroxy-3-methoxyphenyl)methylidene]thiophene-2-carbohydrazide
Description
N'-[(4-Hydroxy-3-methoxyphenyl)methylidene]thiophene-2-carbohydrazide is a hydrazone derivative synthesized via the condensation of thiophene-2-carboxylic acid hydrazide with a vanillin-derived aldehyde (4-hydroxy-3-methoxybenzaldehyde) in ethanol. This compound features a thiophene ring linked to a 4-hydroxy-3-methoxyphenyl group through a hydrazide bridge. The 4-hydroxy-3-methoxy substitution on the phenyl ring mimics the structure of vanillin, a naturally occurring phenolic aldehyde, while the thiophene moiety introduces sulfur-based electronic effects. The compound is typically obtained as an orange-yellow solid with a moderate yield of 65% under conventional synthesis conditions .
Properties
Molecular Formula |
C13H12N2O3S |
|---|---|
Molecular Weight |
276.31 g/mol |
IUPAC Name |
N-[(4-hydroxy-3-methoxyphenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H12N2O3S/c1-18-11-7-9(4-5-10(11)16)8-14-15-13(17)12-3-2-6-19-12/h2-8,16H,1H3,(H,15,17) |
InChI Key |
SSBKRCFODRDMFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CS2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-Hydroxy-3-methoxyphenyl)methylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and thiophene-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-Hydroxy-3-methoxyphenyl)methylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
N'-[(4-Hydroxy-3-methoxyphenyl)methylidene]thiophene-2-carbohydrazide has demonstrated significant antimicrobial activity against various pathogens. A study conducted by researchers showed that the compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This antimicrobial activity is attributed to the presence of the hydrazone functional group, which is known for its bioactive properties.
2. Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. In vitro assays revealed that it effectively scavenged free radicals, demonstrating potential as a therapeutic agent in oxidative stress-related diseases.
Material Science Applications
1. Organic Electronics
This compound can be utilized in organic electronic devices due to its semiconducting properties. Its incorporation into organic light-emitting diodes (OLEDs) has shown improved efficiency in light emission.
| Device Type | Performance Improvement |
|---|---|
| OLEDs | 20% increase in luminous efficiency |
| Organic Photovoltaics (OPVs) | Enhanced charge mobility |
The thiophene moiety contributes to the electronic delocalization necessary for efficient charge transport.
Environmental Science Applications
1. Photodegradation of Pollutants
Recent studies have explored the use of this compound in photocatalytic processes for the degradation of environmental pollutants. The compound acts as a photocatalyst under UV light, effectively breaking down organic contaminants in water.
| Pollutant | Degradation Rate (%) |
|---|---|
| Methylene Blue | 85% within 60 minutes |
| Phenol | 90% within 90 minutes |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against clinical isolates. The results indicated that the compound could serve as a lead structure for developing new antibiotics.
Case Study 2: Photocatalytic Applications
Another research project focused on the photocatalytic degradation of dyes using this compound. The findings suggested that it could be an effective solution for wastewater treatment, particularly in textile industries where dye pollution is prevalent.
Mechanism of Action
The mechanism by which N’-[(4-Hydroxy-3-methoxyphenyl)methylidene]thiophene-2-carbohydrazide exerts its effects involves its interaction with molecular targets such as enzymes. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Physicochemical and Structural Properties
- Tautomerism : Thiophene-2-carbohydrazides exhibit amide-imidic tautomerism, with the keto form (amide) being kinetically favored. X-ray diffraction (XRD) studies confirm the dominance of the keto tautomer in the solid state .
- Thermal Stability : The target compound’s thermal behavior remains underexplored, but related carbohydrazides show moderate stability, with decomposition temperatures >200°C .
- Crystallography : Analogues like N’-(nitrofurylmethylidene)thiophene-2-carbohydrazide form extensive hydrogen-bonding networks, influencing their packing and solubility .
Spectroscopic and Computational Insights
- FT-IR and NMR: The target compound’s IR spectrum shows characteristic C=O (1660–1680 cm⁻¹) and N-H (3150–3300 cm⁻¹) stretches, consistent with hydrazide derivatives. ¹H NMR confirms the presence of methoxy (-OCH₃) and phenolic -OH protons .
- DFT Studies : Computational models predict strong intramolecular hydrogen bonds between the hydrazide NH and adjacent carbonyl oxygen, stabilizing the keto tautomer .
Biological Activity
N'-[(4-Hydroxy-3-methoxyphenyl)methylidene]thiophene-2-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
- Molecular Formula : C13H12N2O3S
- Molecular Weight : 276.31 g/mol
- CAS Number : 304906-01-2
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The compound has shown significant activity against a range of bacteria and fungi.
In Vitro Studies
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating potent antimicrobial activity .
- Biofilm Formation Inhibition : It was effective in reducing biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .
- Hemolytic Activity : The hemolytic activity was low (3.23% to 15.22% lysis), suggesting a favorable safety profile .
Anticancer Activity
The compound has also been investigated for its anticancer properties.
- Cytotoxicity : this compound demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency .
- Mechanism of Action : The compound acts by inhibiting DNA gyrase and dihydrofolate reductase (DHFR), which are critical enzymes for bacterial DNA replication and folate metabolism, respectively .
Case Studies
A selection of studies illustrates the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
